molecular formula C46H58N4O14S B15296302 Vincristine-d3sulfate

Vincristine-d3sulfate

Cat. No.: B15296302
M. Wt: 926.1 g/mol
InChI Key: AQTQHPDCURKLKT-REHGKODJSA-N
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Description

The compound methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid is a highly complex polycyclic alkaloid derivative. Key structural features include:

  • Stereochemistry: Multiple stereocenters (1S,9R,11R,12S,19R) critical for biological activity .
  • Functional Groups: A trideuterioacetyloxy group at C11, formyl at C8, hydroxyl at C10, and methoxy groups at C5 and C13 .
  • Salt Form: Sulfuric acid counterion enhances solubility and bioavailability compared to free bases .
  • Molecular Weight: Estimated >900 g/mol based on analogues (e.g., C46H56N4O10 in has a molecular weight of ~923.05 g/mol) .

Properties

Molecular Formula

C46H58N4O14S

Molecular Weight

926.1 g/mol

IUPAC Name

methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43+,44+,45+,46?;/m1./s1/i3D3;

InChI Key

AQTQHPDCURKLKT-REHGKODJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@]2(C=CCN3[C@@H]2[C@@]4(CC3)[C@H](C1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain the stringent conditions required for each step. The use of high-purity reagents and solvents is crucial to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Key Structural Features Molecular Weight (g/mol) Unique Modifications
Target Compound Trideuterioacetyloxy, formyl, sulfuric acid salt ~923 (analogue-based) Deuteration for metabolic stability
Vincristine () Natural vinca alkaloid, acetyloxy, hydroxyl 824.97 Lacks deuterium and formyl groups
Vinblastine () Similar core to vincristine, methoxy groups 810.98 No tricyclic deuterated substituents
Vinfosiltine () Phosphorylated carbamoyl group, antitumor activity 946.1 Distinct side-chain modifications
Methyl ester analogue () Non-deuterated acetyloxy, no sulfuric acid 796.9 Lower molecular weight; simpler substituents

Pharmacokinetic and Metabolic Profiles

  • Metabolism: The target compound’s trideuterioacetyl group reduces susceptibility to esterase hydrolysis, prolonging half-life compared to non-deuterated analogues (e.g., ’s compound undergoes moderate ester hydrolysis) . CYP3A4-mediated oxidative demethylation is likely a major metabolic pathway, similar to vinca alkaloids .
  • Solubility : Sulfuric acid salt improves aqueous solubility, unlike free-base forms of related compounds .

Biological Activity

The compound methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate; sulfuric acid is a complex alkaloid with significant biological activity. Its structural complexity suggests a diverse array of potential interactions within biological systems.

Basic Information

PropertyDescription
Molecular Formula C₄₆H₅₈N₄O₉
Molecular Weight 778.946 g/mol
CAS Number 71486-22-1
IUPAC Name Methyl (1S,9R,...; sulfuric acid)

Structural Features

The compound's intricate structure includes multiple rings and functional groups that may contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : It acts as an inhibitor for several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and detoxification.
  • Receptor Binding : The compound binds to multiple receptors including estrogen and androgen receptors, indicating potential hormonal activity.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that the compound induced apoptosis in breast cancer cells by activating caspase pathways .
  • P-glycoprotein Interaction : Research indicated that the compound is a substrate and inhibitor of P-glycoprotein, affecting drug transport across cellular membranes .

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound reveal important insights into its pharmacokinetics:

PropertyValue
P-glycoprotein Inhibitor Yes
CYP3A4 Substrate Yes
Nephrotoxicity Moderate
Acute Oral Toxicity III

These properties suggest that while the compound may be effective therapeutically, it also poses risks for toxicity and interaction with other drugs.

Pharmacological Applications

Given its biological activities and properties:

  • Anticancer Therapy : The cytotoxic properties make it a candidate for further development in cancer therapies.
  • Hormonal Disorders : Its receptor binding capabilities suggest potential applications in treating hormonal imbalances or cancers sensitive to hormonal changes.

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